molecular formula C10H13ClN2 B13109835 2-Phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride CAS No. 5417-73-2

2-Phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride

Katalognummer: B13109835
CAS-Nummer: 5417-73-2
Molekulargewicht: 196.67 g/mol
InChI-Schlüssel: LEBNULBRWKPSFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride is a chemical compound with the molecular formula C11H14ClN2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of an aldehyde, urea, and an appropriate β-ketoester under acidic conditions. For example, benzaldehyde, urea, and ethyl acetoacetate can be refluxed in ethanol with a catalytic amount of p-toluenesulfonic acid to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2-carboxylic acid derivatives, while reduction could produce tetrahydropyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity. The exact pathways and targets can vary depending on the specific application. In neuroprotection, it may inhibit endoplasmic reticulum stress and apoptosis pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride is unique due to its specific substitution pattern and potential pharmacological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Eigenschaften

CAS-Nummer

5417-73-2

Molekularformel

C10H13ClN2

Molekulargewicht

196.67 g/mol

IUPAC-Name

2-phenyl-1,4,5,6-tetrahydropyrimidine;hydrochloride

InChI

InChI=1S/C10H12N2.ClH/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;/h1-3,5-6H,4,7-8H2,(H,11,12);1H

InChI-Schlüssel

LEBNULBRWKPSFC-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(=NC1)C2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.